Oxolane; trichlorotitanium

Aluminum-free titanium(III) source Ziegler-Natta catalyst purity organometallic synthesis precursor

Researchers needing a soluble, aluminum-free Ti(III) source for homogeneous catalysis face limited options. TiCl₃(THF)₃ (CAS 18039-90-2) solves this by providing a stoichiometric, ether-soluble complex. · Enables Al-free Ziegler-Natta catalyst prep; avoids AlCl₃ active-site poisoning. · Produces UHMWPE with elastic modulus ≥70 GPa & tensile strength ≥1.6 GPa. · Supplied as ≥97% purity crystals; cold-chain shipped under inert gas for stability.

Molecular Formula C12H24Cl3O3Ti
Molecular Weight 370.5 g/mol
CAS No. 18039-90-2
Cat. No. B090713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxolane; trichlorotitanium
CAS18039-90-2
Molecular FormulaC12H24Cl3O3Ti
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESC1CCOC1.C1CCOC1.C1CCOC1.[Cl-].[Cl-].[Cl-].[Ti+3]
InChIInChI=1S/3C4H8O.3ClH.Ti/c3*1-2-4-5-3-1;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3
InChIKeyMIDYWIPTCYRMQF-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TiCl₃(THF)₃: A Soluble, Aluminum-Free Titanium(III) Source


Oxolane; trichlorotitanium, systematically named trichlorotris(tetrahydrofuran)titanium(III) (TiCl₃(THF)₃), is a meridional octahedral coordination complex of titanium(III) chloride with three tetrahydrofuran ligands [1]. This light-blue, air- and moisture-sensitive crystalline solid (density 1.45 g·cm⁻³, MW 370.54 g·mol⁻¹) serves as a soluble, aluminum-free Ti(III) source for organometallic synthesis, Ziegler–Natta catalyst precursor preparation, and low-valent titanium reagent generation [2]. Commercially available at ≥95–97% purity, it is supplied as a powder or crystals requiring refrigerated storage (2–8 °C) under inert atmosphere .

Workflow
Aluminum-free Ti(III) source for Ziegler–Natta catalysis
Selection
Soluble in THF for homogeneous organometallic synthesis
Use Context
Low-valent titanium reagent and NHC complex precursor

Why TiCl₃(THF)₃ Cannot Be Simply Substituted


The performance of TiCl₃(THF)₃ in catalytic and synthetic applications is governed by its specific combination of oxidation state (+3), ligand sphere (three labile THF donors), and aluminum-free composition. Attempted substitution with anhydrous TiCl₃ (insoluble in ethers and hydrocarbons [1]) fails in homogeneous reaction protocols. Replacement with the widely available commercial mixture 3TiCl₃·AlCl₃ introduces stoichiometric AlCl₃, which poisons catalyst active sites and reduces polymerization activity by competing for activator alkylaluminum reagents [2]. TiCl₄(THF)₂, the Ti(IV) analog, delivers higher catalytic productivity but produces ultrahigh molecular weight polyethylene (UHMWPE) with inferior mechanical properties compared to Ti(III)-derived materials [3]. The following quantitative evidence establishes the dimensions along which TiCl₃(THF)₃ is meaningfully differentiated.

TiCl₃(THF)₃ Anhydrous TiCl₃

Anhydrous TiCl₃ is insoluble in ethers and hydrocarbons — homogeneous protocols may fail.

TiCl₃(THF)₃ 3TiCl₃·AlCl₃

Commercial TiCl₃-AlCl₃ mixture introduces AlCl₃, which may scavenge co-catalyst and reduce polymerization activity.

TiCl₃(THF)₃ TiCl₄(THF)₂

Ti(IV) analog may yield different UHMWPE mechanical properties; reported modulus and strength differ from Ti(III)-based films.

Quantitative Differentiation Evidence


Residual Aluminum Content vs. Commercial TiCl₃ Sources

Pure TiCl₃(THF)₃ extracted from 3TiCl₃·AlCl₃ or synthesized via Al-powder reduction of TiCl₄(THF)₂ achieves aluminum contents as low as 150 ppm (0.015 wt%) [1], compared to the commercially predominant 3TiCl₃·AlCl₃ mixture which contains approximately 12.5 wt% Al (one Al per three Ti) [2]. The patent EP 1 020 406 B1 reports multiple preparations yielding Al contents of 150–840 ppm (0.015–0.084 wt%), with the optimized procedure reaching 150 ppm [1]. Jones et al. (Organometallics 2007) confirm THF extraction from 3TiCl₃·AlCl₃ affords aluminum-free TiCl₃(THF)₃ in excellent yield as a blue microcrystalline solid [2].

Aluminum Content
Head-to-head
≤150 ppm Al (0.015 wt%) vs ~12.5 wt% in 3TiCl₃·AlCl₃
Reported >800-fold reduction enables aluminum-free catalyst preparation.
Patent EP 1 020 406 B1; Organometallics 2007, 26, 755–757.
Aluminum-free titanium(III) source Ziegler-Natta catalyst purity organometallic synthesis precursor

UHMWPE Mechanical Property Comparison

In a systematic study comparing TiCl₃·3THF (System III) with TiCl₄·2THF (System II) as Ziegler–Natta catalyst precursors for UHMWPE, Ti(III)-based catalytic systems produced oriented films with elastic modulus up to 88 GPa (entry 21, Table 2) and tensile strength up to 2.0 GPa (entry 20) [1]. In contrast, the Ti(IV)-based System II yielded an elastic modulus of only 45 GPa (entry 6) under comparable polymerization conditions [1]. At matched drawing ratio of 20, Ti(III)-derived samples (entries 17–21) exhibited breaking strengths of 1.6–2.0 GPa and elastic moduli of 70–88 GPa, whereas the Ti(IV) System II sample (entry 6) achieved only 1.2 GPa breaking strength and 45 GPa elastic modulus [1]. The authors explicitly conclude that 'uniaxially drawn tapes from UHMWPE powders obtained from a system with Ti(III) significantly outperform the analogues obtained with the participation of Ti(IV) in terms of mechanical properties' [1].

UHMWPE Mechanics
Head-to-head
Elastic modulus 70–88 GPa (Ti(III)) vs 45 GPa (Ti(IV)); tensile strength 1.6–2.0 GPa vs 1.2 GPa.
Reported mechanical properties favor Ti(III)-derived films in this study (draw ratio 20).
Polymers 2018, 10(1), 2; Table 2.
Ultrahigh molecular weight polyethylene Ziegler-Natta polymerization mechanical properties comparison

Catalytic Activity Optimization with Co-catalyst Tuning

TiCl₃·3THF in System III with Et₂AlCl:Et₃Al:Bu₂Mg (300:40:30) as activators achieves a catalytic activity of 1420 kg PE/mol Ti·h·atm (entry 17, Table 1) [1]. This represents a 1.95-fold activity increase over the same TiCl₃·3THF system operated without Et₃Al (entry 19: 728 kg PE/mol Ti·h·atm), demonstrating that the aluminum-free Ti(III) complex permits independent optimization of co-catalyst composition [1]. When aluminum sesquichloride (Et₃Al₂Cl₃) replaces Et₂AlCl, activity remains high at 966 kg PE/mol Ti·h·atm (entry 18) [1]. Although Ti(III)-based systems are generally less productive than Ti(IV)-based System II (peak productivity 1840 kg PE/mol Ti·h·atm, entry 7), the Ti(III) systems uniquely preserve high mechanical properties in the resulting UHMWPE [1].

Catalytic Activity
Head-to-head
1420 kg PE/mol Ti·h·atm (with Et₃Al) vs 728 without; 1.95× increase.
Co-catalyst composition substantially influences activity; reported optimization flexibility.
Polymers 2018, Table 1 entries 17–20.
Polyethylene catalytic productivity Ziegler-Natta activity co-catalyst optimization

Solubility in Ethereal Solvents

Anhydrous titanium(III) chloride (TiCl₃, CAS 7705-07-9) is documented as insoluble in diethyl ether, chloroform, carbon tetrachloride, carbon disulfide, benzene, and hydrocarbons [1], severely limiting its utility in homogeneous organic reactions. In contrast, TiCl₃(THF)₃ is readily prepared by refluxing TiCl₃ with THF and is soluble in THF, enabling homogeneous reaction protocols for McMurry coupling, NHC complex synthesis, and catalyst preparation [1][2]. The THF adduct TiCl₃(THF)₃ also serves as a THF-soluble precursor for generating reactive low-valent titanium (LVT) species when treated with reducing agents such as Li/naphthalene or KC₈ [3].

THF Solubility
Cross-study
Soluble in THF; anhydrous TiCl₃ insoluble in ethers and hydrocarbons.
Enables homogeneous stoichiometric control for McMurry and NHC chemistry.
Chemeurope; Inorganic Syntheses 1982, 21, 135.
Titanium(III) solubility homogeneous catalysis organometallic reagent preparation

Stepwise Thermal Decomposition Pathway

TiCl₃(THF)₃ undergoes a well-characterized stepwise thermal decomposition: at ~100 °C it loses one THF ligand to form green TiCl₃(THF)₂; further heating yields gray TiCl₃(THF); and at 150–200 °C a disproportionation reaction occurs, generating TiCl₂ and subliming bright yellow TiCl₄(THF)₂ [1]. This contrasts with anhydrous TiCl₃, which has a high decomposition point (~425 °C) and does not provide accessible intermediate coordination states [2]. The stepwise ligand loss offers a tunable thermal activation strategy: controlled heating can generate coordinatively unsaturated Ti(III) species in situ without requiring external reducing agents.

Thermal Decomposition
Class-level inference
Stepwise: ~100 °C → TiCl₃(THF)₂; 150–200 °C → disproportionation to TiCl₂ + TiCl₄(THF)₂.
Reported pathway may support controlled catalyst grafting; data to verify.
Wikipedia entry; class-level thermal behavior.
Thermogravimetric behavior controlled thermal activation titanium chloride speciation

Access to Paramagnetic Ti(III) NHC Complexes

Treatment of TiCl₃(THF)₃ with 2 equiv of IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) and 1 equiv of LiNMe₂ affords the well-characterized titanium(III) compound TiCl₂(NMe₂)(IMes)₂ [1]. In parallel work, TiCl₄(THF)₂ reacts with IMes·HCl to form Ti(IV) NHC adducts of type MCl₄(IMes)₂ with different coordination geometry and oxidation state [1]. The Ti(III) NHC complexes are paramagnetic and display distinct magnetic properties, whereas Ti(IV) NHC adducts are diamagnetic. Furthermore, TiCl₃(THF)₃ reacts with 3 equiv of potassium alkoxy-NHC ligands to yield the homoleptic octahedral Ti(III) tris(carbene) complex [TiL₃] as the mer-isomer, confirmed by single-crystal X-ray diffraction [2].

NHC Complex Synthesis
Cross-study
Ti(III) products: paramagnetic d¹ complexes; Ti(IV) precursor gives diamagnetic d⁰ adducts.
Oxidation state governs magnetic properties; reported synthetic route differentiation.
Dalton Trans. 2009, 6972; Organometallics 2007, 26, 755.
N-heterocyclic carbene complexes low-valent titanium organometallic precursor comparison

Recommended Application Scenarios


Aluminum-Free Ziegler–Natta Precursor for High-Modulus UHMWPE

Use TiCl₃(THF)₃ as the titanium source when the target UHMWPE requires elastic modulus ≥70 GPa and tensile strength ≥1.6 GPa in oriented films. Evidence from the Gringolts et al. (Polymers 2018) study [1] demonstrates that Ti(III)-based catalytic systems (System III) yield elastic moduli of 70–88 GPa and tensile strengths of 1.6–2.0 GPa, systematically outperforming Ti(IV)-based systems (System II: 45 GPa, 1.2 GPa). The aluminum-free composition of TiCl₃(THF)₃ (≤0.015 wt% Al [2]) ensures that co-catalyst optimization (e.g., Et₃Al addition for 1.95× activity enhancement) is not confounded by residual AlCl₃. This scenario is most relevant for solid-state-processed UHMWPE films used in high-performance fibers, ballistic materials, and medical-grade implants.

Precursor for Paramagnetic Ti(III) NHC Complexes

When the synthetic target is a Ti(III) NHC complex (paramagnetic, d¹ configuration) rather than a diamagnetic Ti(IV) analog, TiCl₃(THF)₃ is the required precursor. As demonstrated by Lorber et al. (Dalton Trans. 2009) [3], TiCl₃(THF)₃ reacts cleanly with IMes and LiNMe₂ to give TiCl₂(NMe₂)(IMes)₂, and with 3 equiv of potassium alkoxy-NHC to yield the homoleptic mer-[TiL₃] complex [4]. TiCl₄(THF)₂ cannot access this oxidation state without a separate reduction step. Researchers exploring single-electron reactivity, magnetic materials, or low-valent titanium catalysis should select TiCl₃(THF)₃.

Homogeneous Low-Valent Titanium Reagent for McMurry Coupling

For McMurry olefination reactions requiring homogeneous Ti(III) delivery in THF, TiCl₃(THF)₃ provides a soluble, precisely stoichiometric Ti(III) source [5]. Unlike anhydrous TiCl₃, which is insoluble in ethers and hydrocarbons, TiCl₃(THF)₃ dissolves readily in THF, enabling reduction with Li/naphthalene or KC₈ to generate reactive low-valent titanium (LVT) species in a homogeneous phase [5]. The controlled THF ligand stoichiometry (exactly 3 THF per Ti) also permits accurate calculation of reagent equivalents, which is critical for optimizing stereoselectivity in carbonyl coupling reactions.

Controlled Thermal Grafting of Ti(III) Sites on Oxide Supports

TiCl₃(THF)₃ is the precursor of choice for grafting Ti(III) sites onto silica or other oxide supports with thermal control, as demonstrated by Seenivasan et al. (Dalton Trans. 2013) [6]. The stepwise thermal decomposition pathway (100 °C → TiCl₃(THF)₂ → TiCl₃(THF) → disproportionation at 150–200 °C [7]) enables progressive ligand removal, generating coordinatively unsaturated Ti(III) centers at moderate temperatures. This contrasts with anhydrous TiCl₃ (decomposition ~425 °C), which would sinter or destroy support porosity before generating active sites. After grafting, the resulting silica-supported Ti(III) species serve as well-defined Ziegler–Natta catalyst precursors with mononuclear Ti sites predominantly at the surface.

Application
Selection Property
Validation Focus
UHMWPE polymerization
Aluminum-free Ti(III) source with low residual Al content
Co-catalyst tuning and oriented film mechanical performance
Paramagnetic Ti(III) NHC complexes
Ti(III) oxidation state precursor
Magnetic susceptibility and single-electron reactivity
McMurry carbonyl coupling
THF-soluble Ti(III) reagent
Homogeneous stoichiometric control and stereoselectivity
Supported Ziegler–Natta catalysts
Stepwise thermal ligand loss
Ti(III) site grafting temperature and surface dispersion
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